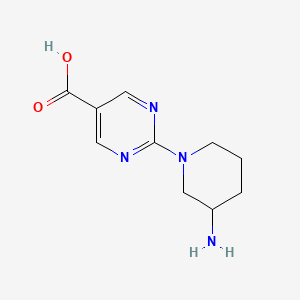

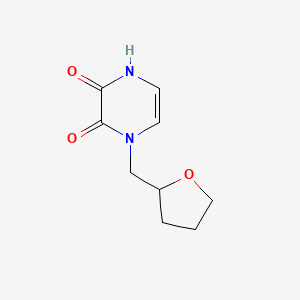

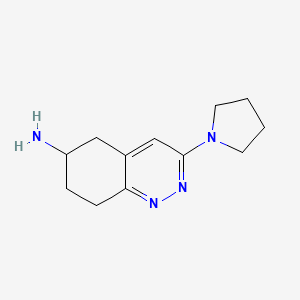

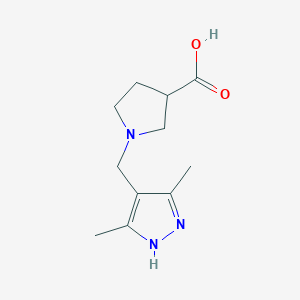

![molecular formula C12H15NO3S B1478650 1-(cyclopropylmethyl)-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide CAS No. 2098080-30-7](/img/structure/B1478650.png)

1-(cyclopropylmethyl)-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide

Übersicht

Beschreibung

The compound “1-(cyclopropylmethyl)-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide” is a versatile material used in scientific research. It belongs to the group of heterocyclic organic compounds known as thiazines . Thiazines are still largely unexplored for their pharmacological activities .

Synthesis Analysis

Thiazines can be prepared through various methods available in the literature . A series of new 2,1-benzothiazine derivatives have been synthesized by condensation of 4-hydrazono-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide with 2-chloroquinoline-3-carbaldehydes and acetylthiophenes .Molecular Structure Analysis

The molecular structure of “1-(cyclopropylmethyl)-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide” allows for various applications, including drug development, catalysis, and material synthesis. Heterocycles having sulfur or nitrogen atoms or both of them are the general features present in the structures of most of the pharmaceutical and natural compounds .Chemical Reactions Analysis

The compound “1-(cyclopropylmethyl)-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide” can undergo various chemical reactions. For instance, it has been used in the synthesis of new 2,1-benzothiazine derivatives .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The compound has shown promising antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. It has also shown some activity against Gram-negative bacteria like P. aeruginosa, E. coli, and K. pneumoniae .

Antiviral Activity

1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported to have antiviral properties . However, more research is needed to understand the specific antiviral mechanisms and potential applications of this compound.

Antihypertensive Activity

These compounds have been explored for their potential as antihypertensive agents . They may work by affecting the vascular smooth muscle tissue .

Antidiabetic Activity

1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported to have antidiabetic properties . Further research could help determine the specific mechanisms and potential applications in diabetes treatment.

Anticancer Activity

The compound has shown potential as an anticancer agent . However, more research is needed to understand its specific anticancer mechanisms and potential applications.

KATP Channel Activators

The compound has been evaluated as a KATP channel activator, particularly on pancreatic endocrine tissue . This could have potential applications in the treatment of diabetes and other endocrine disorders.

AMPA Receptor Modulators

1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported to act as AMPA receptor modulators . This could have potential applications in the treatment of neurological disorders.

Cytotoxicity Profile

The compound’s cytotoxicity profile has been evaluated using fibroblasts L292 . Understanding its cytotoxicity could be crucial in determining its safety and potential side effects in therapeutic applications .

Wirkmechanismus

Target of Action

The primary target of 1-(cyclopropylmethyl)-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide is the monoamine oxidase enzymes (MAO A and MAO B) . These enzymes are responsible for the metabolism of different biogenic amines along with some neurotransmitters .

Mode of Action

The compound interacts with its targets, the monoamine oxidase enzymes, and inhibits their activity . This inhibition results in an increased concentration of monoaminergic transmitters in the brain, as the enzymes are no longer breaking them down at their usual rate .

Biochemical Pathways

The inhibition of monoamine oxidase enzymes affects the metabolic pathways of various neurotransmitters like dopamine, norepinephrine, serotonin, and epinephrine . As a result of the degradation of amines, hydrogen peroxide (H2O2) and reactive oxygen species (ROS) are produced, which are responsible for the death of neural cells .

Result of Action

The molecular and cellular effects of the action of 1-(cyclopropylmethyl)-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide include an increased concentration of monoaminergic transmitters in the brain, which can have various effects depending on the specific neurotransmitter concentrations that are altered .

Zukünftige Richtungen

Thiazines, including “1-(cyclopropylmethyl)-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide”, represent an interesting class of heterocyclic medicinal compounds worthy of further exploration . They have shown promising results in the treatment of various diseases, acting as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic, and anticancer agents .

Eigenschaften

IUPAC Name |

1-(cyclopropylmethyl)-2,2-dioxo-3,4-dihydro-2λ6,1-benzothiazin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c14-12-8-17(15,16)13(7-9-5-6-9)11-4-2-1-3-10(11)12/h1-4,9,12,14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDCOTYQVWYGQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C3=CC=CC=C3C(CS2(=O)=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.